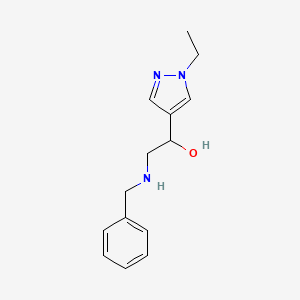![molecular formula C12H15ClN2 B1379702 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride CAS No. 1431970-23-8](/img/structure/B1379702.png)
1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride” is a chemical compound with the CAS Number: 1431970-23-8 . It has a molecular weight of 222.72 . The IUPAC name for this compound is 1-(3-(1H-pyrrol-1-yl)phenyl)ethan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of pyrrole derivatives like “1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride” often involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .
Molecular Structure Analysis
The InChI code for “1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride” is 1S/C12H14N2.ClH/c1-10(13)11-5-4-6-12(9-11)14-7-2-3-8-14;/h2-10H,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
-
Medicinal Chemistry
- Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
- The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Pyrrole containing analogs are considered as a potential source of biologically active compounds .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Polymerization Catalyst
-
Corrosion Inhibitor
-
Antibacterial Activity
-
Anticancer Agents
-
Pyrrolopyrazine Derivatives
- Pyrrolopyrazine is a biologically active scaffold that contains a pyrrole and a pyrazine ring .
- Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
-
Imidazole Containing Compounds
-
Pyrrole Containing Analogs
- Pyrrole containing analogs are considered as a potential source of biologically active compounds .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Pyrrole in Drug Discovery
-
Synthesis of Dihydropyrrolopyrazinoisoindolones
-
Pyrrolopyrazine Derivatives
- Pyrrolopyrazine is a biologically active scaffold that contains a pyrrole and a pyrazine ring .
- Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
-
Imidazole Containing Compounds
-
Pyrrole Containing Analogs
- Pyrrole containing analogs are considered as a potential source of biologically active compounds .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Pyrrole in Drug Discovery
-
Synthesis of Dihydropyrrolopyrazinoisoindolones
Propriétés
IUPAC Name |
1-(3-pyrrol-1-ylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-10(13)11-5-4-6-12(9-11)14-7-2-3-8-14;/h2-10H,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBDLDPIHUFSOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

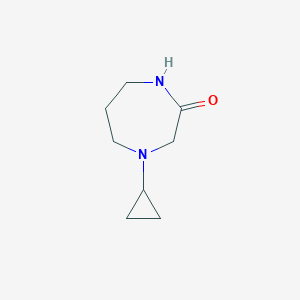
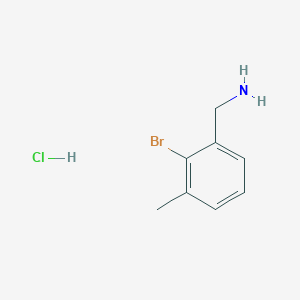
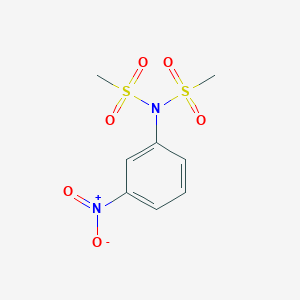
![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B1379625.png)
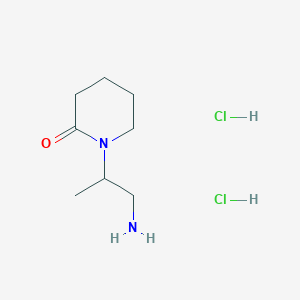
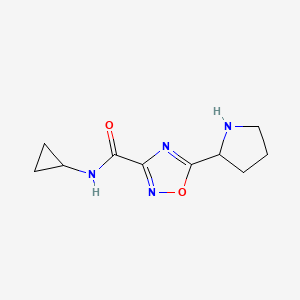
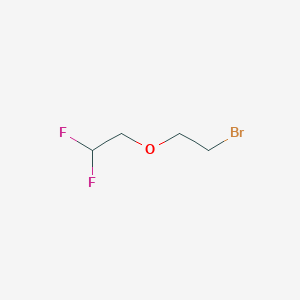
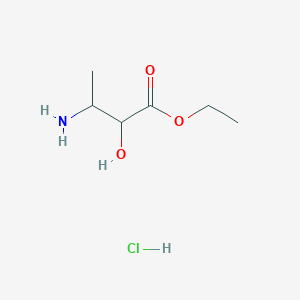
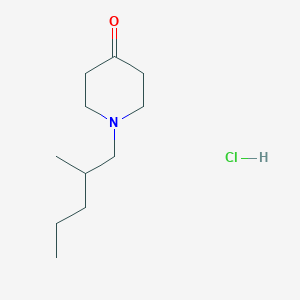
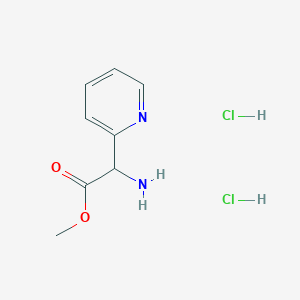
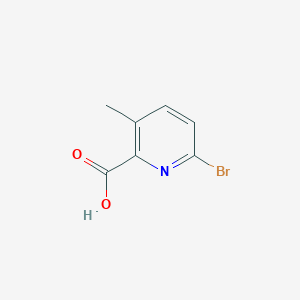
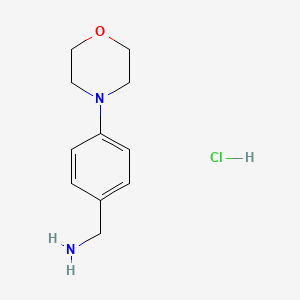
![[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1379640.png)
